

An In-Depth Technical Guide to D-Serine Ethyl Ester Hydrochloride

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Compound of Interest

Compound Name: *H-D-Ser-OEt.HCl*

Cat. No.: *B613186*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Serine ethyl ester hydrochloride is a synthetically derived amino acid derivative that serves as a crucial tool in neuroscience research. As a cell-permeable prodrug of D-serine, it readily crosses the blood-brain barrier and is hydrolyzed to release D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of D-Serine ethyl ester hydrochloride. It further details an experimental protocol for its application in studying NMDA receptor-mediated synaptic plasticity and outlines the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Identification

D-Serine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of D-serine. The presence of the ethyl ester group enhances its lipophilicity compared to D-serine, facilitating its passage across cellular membranes.

Identifier	Value
IUPAC Name	ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Synonyms	D-Ser-OEt·HCl, D-β-Hydroxyalanine ethyl ester hydrochloride[1]
CAS Number	104055-46-1[1][2][3][4][5]
Molecular Formula	C ₅ H ₁₁ NO ₃ ·HCl[1][2][4][5]
Molecular Weight	169.62 g/mol [1][2][4]
SMILES	CCOC(--INVALID-LINK--CO)=O.Cl[3]
InChI	InChI=1S/C5H11NO3.CIH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1[3]

Chemical Structure Diagram:

Caption: 2D Chemical Structure of D-Serine Ethyl Ester Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of D-Serine ethyl ester hydrochloride is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Appearance	White to off-white solid	
Melting Point	95-107 °C	[1][4]
Solubility	Soluble in water	[1][4]
Optical Rotation	[α]D = +4 ± 2° (c=2% in H ₂ O)	[1][4]
Purity	≥99% (HPLC)	[1][2][4][5]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of D-Serine ethyl ester hydrochloride from D-serine. This method, known as the Fischer esterification, involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Materials:

- D-Serine
- Anhydrous Ethanol (EtOH)
- Thionyl Chloride (SOCl_2) or Hydrogen Chloride (HCl) gas
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-serine in anhydrous ethanol. The typical molar ratio of D-serine to ethanol is approximately 1:10 to 1:20.
- Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. This step should be performed in a well-ventilated fume hood as it is an

exothermic reaction and releases corrosive gases. The amount of thionyl chloride or HCl should be in slight molar excess relative to the D-serine.

- **Reaction:** After the addition of the acid catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours (typically 4-6 hours) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any volatile byproducts using a rotary evaporator.
- **Crystallization and Isolation:** To the resulting crude product, add diethyl ether to induce crystallization. Cool the mixture in an ice bath to maximize the precipitation of the product.
- **Filtration and Drying:** Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified D-Serine ethyl ester hydrochloride under vacuum.

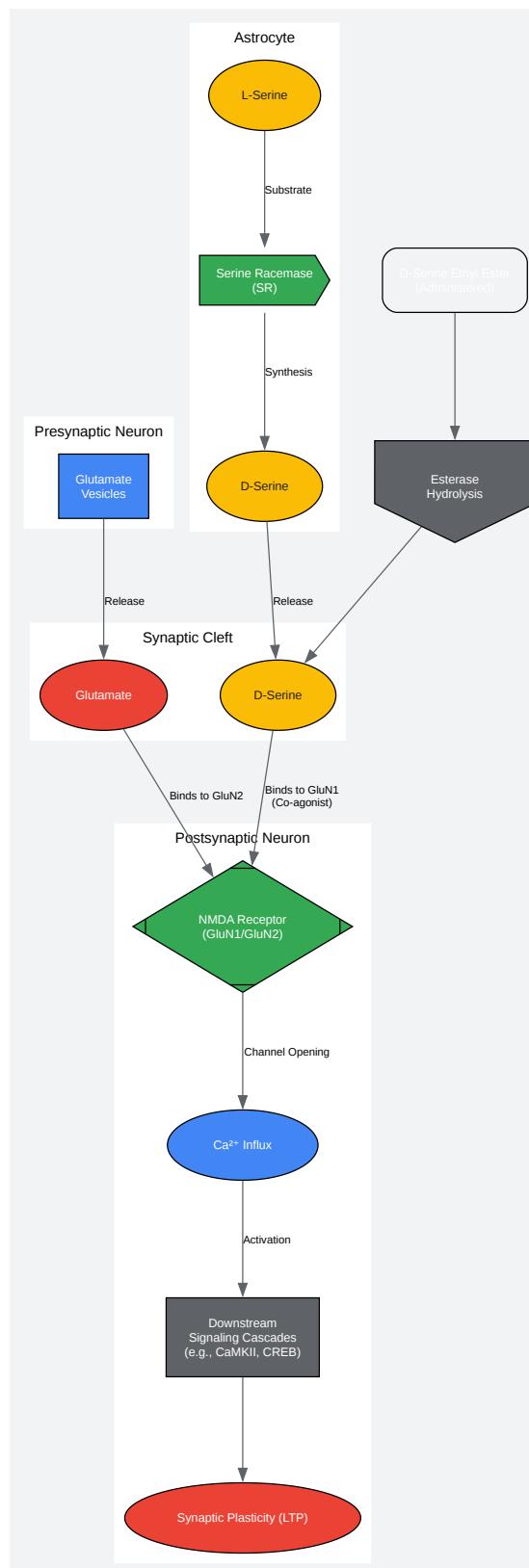
Biological Activity and Mechanism of Action

D-Serine ethyl ester hydrochloride acts as a prodrug for D-serine. Once administered, it readily crosses the blood-brain barrier due to its increased lipophilicity. In the brain, it is hydrolyzed by esterases to release D-serine and ethanol.

D-serine is a potent and selective co-agonist at the glycine site of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit is required for the activation of the NMDA receptor ion channel. This activation leads to an influx of Ca^{2+} ions into the postsynaptic neuron, triggering a cascade of intracellular signaling events that are fundamental for synaptic plasticity, learning, and memory. [6]

D-Serine Signaling Pathway at the Glutamatergic Synapse

The following diagram illustrates the key steps in the D-serine signaling pathway and its role in the modulation of NMDA receptor activity.



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Caption: D-Serine signaling pathway at a glutamatergic synapse.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor-Mediated Currents

This protocol describes a method for assessing the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-Serine ethyl ester hydrochloride in acute hippocampal slices using whole-cell patch-clamp electrophysiology.

Materials and Reagents:

- Acute hippocampal slices from rodents
- Artificial cerebrospinal fluid (aCSF)
- D-Serine ethyl ester hydrochloride
- NMDA receptor antagonist (e.g., AP5)
- AMPA receptor antagonist (e.g., CNQX)
- GABA-A receptor antagonist (e.g., picrotoxin)
- Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- Internal solution for patch pipettes

Procedure:

- Slice Preparation: Prepare acute hippocampal slices (300-400 μ m thick) from the brain of a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
- Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

- Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. The internal solution should contain appropriate ions and a fluorescent dye for cell visualization.
- Isolation of NMDA Receptor EPSCs: To isolate NMDA receptor-mediated EPSCs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 μ M CNQX) and a GABA-A receptor antagonist (e.g., 100 μ M picrotoxin). Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg^{2+} block of the NMDA receptor.
- Baseline Recording: Stimulate Schaffer collateral afferents using a bipolar stimulating electrode to evoke EPSCs. Record a stable baseline of NMDA receptor-mediated EPSCs for at least 10-15 minutes.
- Application of D-Serine Ethyl Ester Hydrochloride: Bath-apply D-Serine ethyl ester hydrochloride at the desired concentration (e.g., 10-100 μ M) to the slice. Continue to record the evoked EPSCs.
- Data Analysis: Measure the amplitude of the NMDA receptor EPSCs before and after the application of D-Serine ethyl ester hydrochloride. An increase in the EPSC amplitude following the application of the compound indicates a potentiation of NMDA receptor function.
- Control Experiment: As a control, after observing the potentiation, co-apply a competitive NMDA receptor antagonist at the glycine site (e.g., 7-chlorokynurenic acid) to confirm that the observed effect is mediated through the NMDA receptor co-agonist site.

Conclusion

D-Serine ethyl ester hydrochloride is an invaluable pharmacological tool for the investigation of NMDA receptor function in the central nervous system. Its ability to effectively deliver D-serine to the brain allows for the precise manipulation of NMDA receptor activity in a variety of experimental paradigms. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of synaptic plasticity, cognitive function, and neurological disorders.

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